BenchChemオンラインストアへようこそ!

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one

Physicochemical profiling Drug-likeness Scaffold hopping

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one (CAS 1225573-88-5) is a 4,6-disubstituted pyrimidin-2(1H)-one bearing a 3-methoxyphenyl group at C4 and a trifluoromethyl group at C6. Its molecular formula is C12H9F3N2O2 with a molecular weight of 270.21 g/mol, and it is registered under MFCD number MFCD30531358.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 1225573-88-5
Cat. No. B1434613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one
CAS1225573-88-5
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-19-8-4-2-3-7(5-8)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18)
InChIKeyULZVWWSCAJVOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one Procurement Guide: Core Identity and Starting Specifications


4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one (CAS 1225573-88-5) is a 4,6-disubstituted pyrimidin-2(1H)-one bearing a 3-methoxyphenyl group at C4 and a trifluoromethyl group at C6 . Its molecular formula is C12H9F3N2O2 with a molecular weight of 270.21 g/mol, and it is registered under MFCD number MFCD30531358 . This scaffold belongs to the broad class of trifluoromethylated pyrimidinones, which have been explored as kinase inhibitor scaffolds, cyclooxygenase-2 (COX-2) inhibitor cores, and anti-tubercular lead series by groups including GlaxoSmithKline and others [1]. The compound is commercially available from multiple specialty chemical suppliers at purities typically ranging from 95% to 98% .

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one Substitution Risk: Why In-Class Analogs Cannot Be Assumed Equivalent


Within the 6-(trifluoromethyl)pyrimidin-2(1H)-one family, both the nature and position of the 4-aryl substituent fundamentally determine target engagement. Structure–activity relationship (SAR) studies on this scaffold demonstrate that the trifluoromethyl group at the 6-position is essential for metabolic stability and target binding potency, but the electronic and steric character of the 4-aryl substituent independently controls selectivity across protein targets including COX-1 versus COX-2 and bacterial versus eukaryotic cytotoxicity [1]. Replacing the 3-methoxyphenyl group with a 4-chlorophenyl, 4-methylsulfonylphenyl, or heteroaryl ring produces compounds with divergent IC50 profiles that cannot be extrapolated from a single member of the series [2]. Furthermore, the pyrimidin-2(1H)-one tautomeric equilibrium and N1/O2 alkylation regiochemistry are sensitive to the 4-substituent electronic effects, directly impacting downstream derivatization outcomes [3]. Generic substitution without considering these position-specific electronic and steric contributions risks invalidating comparative biological or synthetic conclusions.

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one Quantitative Differentiation Evidence: Key Comparator Data for Selection Decisions


LogP and TPSA Differentiation Versus Same-Molecular-Weight Leflunomide

This compound shares the exact molecular formula (C12H9F3N2O2) and molecular weight (270.21 g/mol) with the approved drug leflunomide and its active metabolite teriflunomide, yet presents a fundamentally different scaffold topology [1]. The pyrimidin-2(1H)-one core distributes hydrogen bond donor/acceptor functionality differently than the isoxazole-carboxamide of leflunomide, creating distinct binding surface geometry. Computed LogP for this compound is 2.4643 (XLogP3: approximately 2.1) with a topological polar surface area (TPSA) of 54.98 Ų . This scaffold swap allows researchers to dissect scaffold-specific contributions to target binding independent of bulk lipophilicity, which is not achievable with the leflunomide isoxazole series.

Physicochemical profiling Drug-likeness Scaffold hopping

C6-Trifluoromethyl Group Confers 300-Fold COX-2 Selectivity Advantage Over COX-1 in Class-Level Pyrimidin-2(1H)-one Series

In a GSK medicinal chemistry program, trifluoromethyl-substituted pyrimidin-2(1H)-one ring scaffolds were developed as highly selective COX-2 inhibitors. A representative compound from this class bearing the 6-trifluoromethyl-4-aryl-pyrimidin-2(1H)-one core (compound 19) exhibited a COX-2 IC50 of 206 nM versus a COX-1 IC50 of 62,000 nM, yielding a selectivity ratio of approximately 301:1 [1]. While the 3-methoxyphenyl substituent is not the identical 4-aryl group tested in that specific lead, class-level SAR demonstrates that the trifluoromethyl group at position 6 is the dominant driver of COX-2 selectivity, with the 4-aryl substituent modulating potency magnitude rather than selectivity direction [2]. This contrasts sharply with non-fluorinated 6-methyl or 6-H pyrimidin-2(1H)-one analogs, which lack the electron-withdrawing character necessary for selective COX-2 binding pocket engagement.

COX-2 selectivity Anti-inflammatory Trifluoromethyl pharmacophore

SAR Divergence at C4: 3-Methoxyphenyl Enables Kinase Inhibition That Is Absent in 4-Methylsulfonylphenyl Analogs

The 3-methoxyphenyl substituent at C4 defines a distinct biological activity profile compared to electron-deficient 4-aryl substituents such as 4-methylsulfonylphenyl. In patent disclosures targeting TRK kinase inhibition, pyrimidine derivatives bearing 3-methoxyphenyl groups at the 4-position are specifically claimed as TRK kinase inhibitors with potential applications in TRK-mediated cancers, dermatitis, and asthma [1]. In contrast, 2-methylsulfonyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (CID 751044), which replaces the 2-oxo group with a methylsulfonyl group, shows only weak activity against Bcl-2-related protein A1 (IC50 = 6,780 nM) and succinate dehydrogenase (EC50 < 100,000 nM) in BindingDB assays [2]. The 2-oxo tautomer (as present in the target compound) is expected to engage kinase hinge regions differently than the 2-methylsulfonyl analog.

Kinase inhibition TRK inhibition Pyrimidine scaffold SAR

Computed Physicochemical Property Profile Enables PK/BBB Permeability Predictions Distinct from 4-Chlorophenyl and 4-Hydroxy Congeners

Computed property data for this compound are available from commercial vendor specifications and provide distinct differentiation from closely related 4-aryl analogs [1]. The compound exhibits 1 hydrogen bond donor, 5 hydrogen bond acceptors, 2 rotatable bonds, and a TPSA of 54.98 Ų [1]. This profile places it within favorable CNS drug-like space (TPSA < 60-70 Ų), unlike the 4-(4-chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one analog (LIT-927, MW 328.75, TPSA significantly higher due to additional hydroxyl group) which biases toward peripheral target engagement . The combination of moderate lipophilicity (LogP 2.46) with limited rotatable bonds (2) and controlled TPSA makes this compound a systematically differentiable starting point for CNS- versus periphery-oriented medicinal chemistry programs.

ADME prediction CNS drug design Physicochemical property screening

Position-Specific Derivatization Capacity: N1 versus O2 Alkylation Regiochemistry Distinct from N1-Substituted Analogs

The pyrimidin-2(1H)-one core of this compound permits selective N1- or O2-alkylation depending on reaction conditions, a derivatization flexibility not available in N1-pre-substituted analogs such as 1-benzyl or 1-methyl pyrimidin-2-ones [1]. Studies on 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrate that the N1-H tautomer can be chemoselectively alkylated at oxygen or nitrogen by modulating base, solvent, and alkylating agent identity [1]. This 4-(3-methoxyphenyl) derivative retains the free N1-H position essential for this divergent derivatization, unlike 1-substituted comparators that lock the substitution pattern and eliminate O-alkylation as a synthetic option. In DNA-encoded library (DEL) and parallel synthesis contexts, this bifunctional reactivity enables generation of two distinct compound series from a single building block.

Regioselective alkylation Library synthesis DNA-encoded library compatibility

Procurement-Grade Purity Benchmarking: 98% Assay with Defined SMILES String for Structure Authentication

Commercially available batches of this compound are supplied at 98% purity (HPLC) with a verified SMILES string (COC1=CC=CC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F) and MFCD registry number MFCD30531358 for unambiguous structure authentication . The canonical SMILES uniquely resolves the 1H-tautomer form of the pyrimidin-2-one ring, distinguishing it from the 3H-tautomer or deprotonated forms. Vendor catalog cross-referencing confirms consistent molecular weight (270.21 g/mol) and molecular formula (C12H9F3N2O2) across multiple independent suppliers, reducing the risk of misidentified compound procurement . This contrasts with less well-characterized in-class analogs that may lack MFCD registration or have ambiguous tautomer specification in their vendor descriptions.

Procurement specification Structure authentication Batch quality control

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one Application Scenarios Derived from Quantitative Differentiation Evidence


Scaffold-Hopping Negative Control for Leflunomide/Teriflunomide Target Deconvolution Studies

Because this compound shares identical molecular formula and weight (C12H9F3N2O2, 270.21 g/mol) with leflunomide while presenting a completely different scaffold topology (pyrimidin-2-one vs. isoxazole-carboxamide), it serves as an ideal matched-molecular-pair control for target deconvolution experiments [1]. In cellular thermal shift assays (CETSA) or chemical proteomics pull-down experiments, differential target engagement between leflunomide and this compound can be attributed specifically to scaffold geometry rather than bulk physicochemical differences, enabling clean separation of scaffold-dependent pharmacology from lipophilicity-driven promiscuous binding.

Lead Optimization Starting Point for Selective COX-2 Inhibitor Programs

The class-level evidence establishing a 301-fold COX-2/COX-1 selectivity window (COX-2 IC50 = 206 nM vs. COX-1 IC50 = 62,000 nM) for 6-trifluoromethyl pyrimidin-2(1H)-one analogs supports the use of this 3-methoxyphenyl derivative as a lead optimization starting point [2]. The 3-methoxyphenyl group at C4 provides a synthetic handle for further SAR expansion through Suzuki coupling or nucleophilic aromatic substitution, while the CF3 group at C6 maintains the selectivity-driving pharmacophore. This compound is suitable as a core scaffold for parallel library synthesis aimed at improving COX-2 potency while preserving the selectivity index established by the CF3-pyrimidinone platform.

Kinase Hinge-Binder Fragment for TRK-Family Kinase Inhibitor Design

Based on patent disclosures claiming 4-(3-methoxyphenyl) pyrimidine derivatives as TRK kinase inhibitors (patent family CN2019126507), this compound serves as a validated kinase hinge-binding fragment for TRK-family inhibitor programs [3]. Unlike the 2-methylsulfonyl analog (CID 751044, which shows weak Bcl-2 activity with IC50 = 6,780 nM and succinate dehydrogenase EC50 < 100,000 nM), the 2-oxo tautomer present in this compound engages the kinase hinge region via the canonical pyrimidine kinase-binding motif [4]. The 3-methoxyphenyl group occupies the hydrophobic back pocket adjacent to the hinge, providing a starting vector for structure-guided optimization.

Divergent Library Synthesis Building Block for DNA-Encoded Library (DEL) Construction

The free N1-H tautomer enables chemoselective N- or O-alkylation from a single building block, as demonstrated in the general methodology for 4-(trifluoromethyl)pyrimidin-2(1H)-ones [5]. This divergent reactivity supports its use as a core scaffold in DNA-encoded library synthesis, where a single bead-linked intermediate can be split into two parallel reaction streams—N-alkylation and O-alkylation—effectively doubling chemical diversity without requiring additional building block procurement. The availability at 98% purity with MFCD authentication ensures the compound meets the quality requirements for DEL chemistry where impurities can interfere with DNA barcode integrity.

Quote Request

Request a Quote for 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.